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Compound of Interest

Compound Name:

4-[(3-

Bromophenyl)methyl]morpholine-

3,5-dione

CAS No.: 1250558-73-6

Cat. No.: B1523875

Get Quote

Pharmacological Rationale: The "Privileged" Nature
of Morpholine
In modern drug discovery, the morpholine ring (1-oxa-4-azacyclohexane) has transcended its

origins as a simple solvent to become a "privileged scaffold" in medicinal chemistry (1[1]). The

strategic incorporation of this six-membered saturated heterocycle allows medicinal chemists to

fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

The Causality of Physicochemical Modulation: The profound utility of morpholine stems directly

from the electronegative oxygen atom at position 1. Through a strong inductive electron-

withdrawing effect (-I effect) across the saturated sigma-bond framework, the oxygen atom

pulls electron density away from the nitrogen atom at position 4. This significantly reduces the

basicity of the amine (pKa ~8.3) compared to its carbon-analog, piperidine (pKa ~11.2).

Because morpholine is less basic, a larger fraction of the molecule remains unprotonated

(neutral) at physiological pH (7.4). This equilibrium shift directly causes:
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Enhanced Blood-Brain Barrier (BBB) Permeability: The neutral fraction readily diffuses

across lipid bilayers, making morpholine an indispensable scaffold for Central Nervous

System (CNS) therapeutics (2[2]).

Reduced hERG Liability: Highly basic, lipophilic cations are notorious for trapping in the

hERG potassium channel, leading to cardiotoxicity. Morpholine's reduced cationic charge at

pH 7.4 mitigates this off-target binding.

Metabolic Stability: The ether oxygen acts as a metabolic block against oxidative degradation

while serving as a hydrogen bond acceptor to maintain aqueous solubility (3[3]).

Quantitative Physicochemical Profiling
To understand the structural advantages of morpholine, it is crucial to compare it against other

common saturated N-heterocycles used in drug design.

Property Piperidine Morpholine Piperazine

Structure
Saturated 6-

membered, 1 Nitrogen

Saturated 6-

membered, 1

Nitrogen, 1 Oxygen

Saturated 6-

membered, 2

Nitrogens

pKa (approx.) 11.2 8.3 9.8

LogP (approx.) 0.84 -0.86 -1.24

Physiological State

(pH 7.4)

>99% Protonated

(Cationic)

~80-90% Protonated

(Equilibrium)

>99% Protonated

(Cationic)

Metabolic Stability
Susceptible to

oxidation

Highly stable (ether

oxygen blocks

oxidation)

Susceptible to N-

dealkylation

Medicinal Chemistry

Profile

High lipophilicity,

hERG liability

Balanced ADME, high

BBB penetration

High aqueous

solubility, poor BBB

penetration

Target Landscapes & Mechanistic Pathways
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Morpholine derivatives have shown exceptional promise as enzyme inhibitors and receptor

modulators. In oncology, morpholine is a critical pharmacophore in kinase inhibitors targeting

the PI3K/Akt/mTOR pathway (e.g., Buparlisib). The morpholine oxygen frequently acts as a

hydrogen bond acceptor with the hinge region of kinases, anchoring the inhibitor in the ATP-

binding pocket. In neurodegenerative diseases, morpholine derivatives exhibit potent and

selective inhibition of monoamine oxidases (MAO-B), outperforming conventional drugs due to

their superior brain penetrance (4[4]).

Morpholine-based dual inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Advanced Synthetic Protocols
The synthesis of highly substituted, stereodefined morpholines is critical for exploring Structure-

Activity Relationships (SAR). Below are two validated protocols for synthesizing complex

morpholine architectures.

Protocol A: Asymmetric Synthesis of cis-3,5-
Disubstituted Morpholines via Pd-Catalyzed
Carboamination
This protocol leverages a palladium-catalyzed carboamination to convert enantiopure amino

alcohols into cis-3,5-disubstituted morpholines (5[5]).

Synthetic workflow for cis-3,5-disubstituted morpholines via Pd-catalysis.

Methodology & Causality:

Preparation: Evacuate a Schlenk tube, flame dry, and backfill with nitrogen.

Causality: Palladium(0) intermediates formed in situ are highly sensitive to oxygen, which

can cause premature catalyst oxidation and deactivation.

Reagent Charging: Add Pd(OAc)₂ (0.01 mmol), P(2-furyl)₃ (0.04 mmol), and NaOtBu (1.0

mmol).

Causality: Tri(2-furyl)phosphine is a weakly electron-donating, sterically accommodating

ligand. It makes the palladium center more electrophilic, thereby accelerating the reductive
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elimination step. Fast reductive elimination outcompetes unwanted β-hydride elimination,

ensuring high yields of the cyclized product. NaOtBu is chosen because its steric bulk

allows it to deprotonate the amine without acting as a competing nucleophile.

Substrate Addition: Add the aryl bromide (1.0 mmol) and a solution of the O-allyl

ethanolamine derivative (0.50 mmol) in anhydrous toluene (1.25 mL).

Reaction & Self-Validation: Heat the mixture to 105°C. Monitor the reaction via LC-MS.

Validation Check: The reaction is complete when the starting amine mass peak disappears

and the [M+H]⁺ peak for the cyclized morpholine product emerges. A color change from

pale yellow to dark brown/black often indicates the formation of Pd black, signaling

catalyst exhaustion or reaction completion.

Workup: Cool to room temperature, filter through a pad of Celite to remove Pd particulates,

concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Photocatalytic Synthesis of Substituted
Morpholines using SLAP Reagents
Silicon Amine Protocol (SLAP) reagents allow for the continuous-flow or batch synthesis of

morpholines under mild, photocatalytic conditions without prefunctionalized starting materials

(6[6]).

Methodology & Causality:

Reaction Assembly: In a transparent glass vial equipped with a magnetic stir bar, combine

the SLAP reagent (1.0 equiv), an aldehyde (1.5 equiv), Sc(OTf)₃ (0.2 equiv), and

Triphenylpyrylium tetrafluoroborate (TPP, 0.05 equiv) in CH₃CN.

Causality: Sc(OTf)₃ acts as a Lewis acid to activate the in situ generated imine, making it

highly susceptible to intramolecular radical addition.

Degassing: Sparge the mixture with Argon for 10 minutes.

Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of

the photocatalyst (TPP*) and reacts with carbon-centered radicals to form hydroperoxides,
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which aborts the cyclization.

Irradiation: Irradiate the vial with blue LEDs (450 nm) at room temperature for 12-24 hours.

Causality: TPP absorbs blue light to reach an excited state, acting as a strong single-

electron oxidant. It oxidizes the α-silyl amine of the SLAP reagent, generating a carbon-

centered radical that rapidly cyclizes with the imine.

Self-Validation: Monitor via LC-MS.

Validation Check: Successful conversion is marked by the consumption of the aldehyde

and the appearance of the substituted morpholine mass peak. The reaction mixture will

exhibit characteristic fluorescence under blue light; a sudden loss of fluorescence

indicates photobleaching or degradation of the TPP catalyst.

Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄,

and purify via chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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